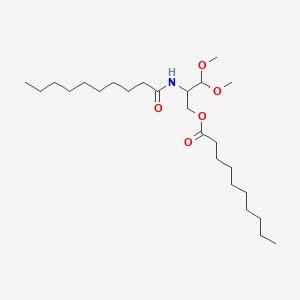
2-羟基戊酸
描述
2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a branched-chain amino acid metabolite . It is a valine derivative where the amino group has been replaced by a hydroxy group .
Synthesis Analysis
The synthesis of 2-Hydroxyvaleric acid often involves microbial or enzymatic methods. A synthetic pathway for the production of 2-Hydroxyvaleric acid in Escherichia coli has been reported . This approach exploits the decarboxylative condensation of two molecules of pyruvate, with subsequent reduction and dehydration reactions enabling the synthesis of 2-Hydroxyvaleric acid .Molecular Structure Analysis
The molecular structure of 2-Hydroxyvaleric acid includes a hydroxyl group that significantly impacts its chemical reactivity and physical properties. The presence of the hydroxyl group makes it a candidate for various chemical reactions.Chemical Reactions Analysis
2-Hydroxyvaleric acid participates in various chemical reactions, leveraging its hydroxyl groups . For instance, it can undergo reactions such as esterification and oxidation, making it a versatile compound for synthetic chemistry applications.Physical And Chemical Properties Analysis
The physical properties of 2-Hydroxyvaleric acid, including solubility, boiling point, and melting point, are influenced by its molecular structure. The hydroxyl group contributes to its hydrophilic nature, affecting its solubility in water and organic solvents. The chemical properties of 2-Hydroxyvaleric acid are characterized by its reactivity towards various chemical agents.科学研究应用
Biocatalysis and Green Chemistry
2-Hydroxypentanoic acid can be synthesized from γ-valerolactone, a platform chemical derived from cellulosic biorefineries . This process is significant in green chemistry, where it serves as a sustainable alternative to traditional petrochemical routes. The use of bifunctional catalysis in this conversion exemplifies the integration of biocatalytic methods to produce industrially relevant chemicals like pentanoic acid, which has various downstream applications.
Metabolic Engineering
The compound has been a target for synthetic biology and metabolic engineering, particularly in the production of 2-hydroxyisovaleric acid in Escherichia coli . By designing synthetic pathways, researchers can improve the yield and efficiency of microbial production systems. This not only demonstrates the compound’s role in developing bio-based chemical production but also its potential in creating more sustainable industrial processes.
Medical Research
In medical research, 2-Hydroxypentanoic acid’s presence in human biofluids is associated with metabolic disorders such as Succinic Acidemia and Propionyl-CoA carboxylase deficiency . Studying its levels can help in understanding and diagnosing these conditions, making it a valuable biomarker in clinical biochemistry.
Pharmaceuticals and Drug Development
The compound’s role in drug metabolism is crucial, particularly in the conjugation and elimination of xenobiotics and endogenous compounds . Its involvement in enzymatic processes like glucuronidation and sulfotransferase activity is essential for the development of new drugs and therapeutic agents.
Material Science
2-Hydroxypentanoic acid can be used to synthesize various esters and polymers. For instance, its ethyl ester has potential applications in producing biodegradable plastics, coatings, and adhesives . Research in this area focuses on developing new materials with improved properties and environmental benefits.
Food Industry
As a food-grade compound, 2-Hydroxypentanoic acid may find applications as a flavoring agent or a preservative . Its derivatives could enhance the taste and shelf-life of food products, aligning with the industry’s move towards more natural and sustainable ingredients.
安全和危害
未来方向
The combination of synthetic biology and metabolic engineering approaches can facilitate bio-based chemical production . The designed pathway produced 6.2 g/L 2-Hydroxyvaleric acid from glycerol at 58% of maximum theoretical yield and 7.8 g/L 2-Hydroxyvaleric acid from glucose at 73% of maximum theoretical yield . These results demonstrate the potential of these approaches in the production of 2-Hydroxyvaleric acid .
作用机制
Target of Action
The primary target of 2-Hydroxypentanoic acid is Matrix metalloproteinase-12 (MMP-12) . MMP-12, also known as Macrophage metalloelastase, is a clinical trial target involved in diseases such as asthma, lung cancer, and renal cell carcinoma . It has significant elastolytic activity and may be involved in tissue injury and remodeling .
Mode of Action
It is known that mmp-12 can accept large and small amino acids at the p1’ site, but has a preference for leucine . Aromatic or hydrophobic residues are preferred at the P1 site, with small hydrophobic residues (preferably alanine) occupying P3 .
Biochemical Pathways
It is known to be a metabolite in the metabolism of the algae speciesChlamydomonas reinhardtii
Pharmacokinetics
It is known to be a metabolite in certain species, suggesting that it is likely to be metabolized in biological systems
Result of Action
As a metabolite, it likely plays a role in various metabolic processes . Its interaction with MMP-12 suggests it may have a role in tissue remodeling and disease processes .
Action Environment
It is known that the compound is stable under an inert atmosphere and at temperatures of 2-8°c .
属性
IUPAC Name |
2-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWHSJDIILJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871792 | |
| Record name | 2-Hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxypentanoic acid | |
CAS RN |
617-31-2, 6450-97-1 | |
| Record name | (±)-2-Hydroxypentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-hydroxy-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006450971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 617-31-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34 °C | |
| Record name | 2-Hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-hydroxyvaleric acid in metabolomics research?
A1: 2-Hydroxyvaleric acid has emerged as a potential biomarker in metabolomics studies. For instance, research suggests that baseline levels of 2-hydroxyvaleric acid in blood plasma may be predictive of an individual's response to simvastatin treatment for lowering LDL-cholesterol. [] Additionally, a study on the effects of immature Citrus tumida peel supplementation in mice found that 2-hydroxyvaleric acid levels were reduced in the blood plasma of the mice receiving the supplementation. []
Q2: Can you elaborate on the structural characteristics of 2-hydroxyvaleric acid?
A2: While the provided research papers do not delve into the spectroscopic details of 2-hydroxyvaleric acid, its structure can be inferred. As a hydroxyvaleric acid, it is a valeric acid molecule (pentanoic acid) with a hydroxyl group attached. The "2-" prefix indicates the hydroxyl group's position on the second carbon atom from the carboxylic acid group.
Q3: Is there any research on the synthesis of 2-hydroxyvaleric acid derivatives?
A3: Yes, researchers have synthesized 2-hydroxyvaleric acid derivatives for various purposes. One study focused on developing (R) and (S) forms of 5-amino-2-hydroxyvaleric acid (2-OH-DAVA) as potential 4-aminobutyric acidB (GABAB) receptor antagonists. [] Another study involved incorporating the (2R,3S)-3-amino-2-hydroxyvaleric acid moiety into protected pentapeptides during the total synthesis of poststatin, a prolyl endopeptidase inhibitor. []
Q4: How is 2-hydroxyvaleric acid utilized in the synthesis of complex molecules?
A4: One example is the synthesis of a tetramethyl analog of teleocidin B-4. In this process, the (R)-2-hydroxyvaleric acid benzyl ester was coupled with a specific (N-methylamino)indole derivative to introduce the valine moiety into the target molecule. This highlights the use of 2-hydroxyvaleric acid derivatives as building blocks in organic synthesis. []
Q5: What is the role of 2-hydroxyvaleric acid in studying the effects of specific diets?
A5: Research indicates that dietary interventions can influence 2-hydroxyvaleric acid levels. A study on the impact of infant formula containing sn-2 palmitate on healthy term infants observed a significant increase in 2-hydroxyvaleric acid abundance in the feces of infants fed with the sn-2 palmitate formula at 8 weeks of age. [] This finding suggests a potential link between dietary fat composition and 2-hydroxyvaleric acid metabolism.
Q6: Has 2-hydroxyvaleric acid been identified in any biological samples?
A6: Yes, 2-hydroxyvaleric acid has been detected in various biological samples. For example, one study utilized capillary electrophoresis-mass spectrometry (CE-MS) to analyze saliva samples from Japanese patients with oral squamous cell carcinoma (OSCC). 2-Hydroxyvaleric acid was among the metabolites identified as a potential marker for differentiating between OSCC patients and healthy controls. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)
![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)


![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-4,7-dibenzyl-3-butyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216569.png)


